molecular formula C6H10O4 B13125573 (1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol

(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol

Cat. No.: B13125573
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-JGWLITMVSA-N
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Description

(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol is an organic compound with a unique structure characterized by a cyclohexene ring with four hydroxyl groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol typically involves the use of cyclohexene as a starting material. One common method involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) followed by oxidative cleavage with periodic acid (HIO4) to yield the desired tetraol. The reaction conditions usually require a controlled temperature and pH to ensure the selective formation of the tetraol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield cyclohexane-1,2,3,4-tetraone, while reduction can produce cyclohexane-1,2,3,4-tetraol.

Scientific Research Applications

(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or as a ligand for specific receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive compounds.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound’s unique stereochemistry allows it to fit into specific binding sites, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2,3,4-tetraol: Similar structure but lacks the double bond in the ring.

    Cyclohexane-1,2,3,4,5,6-hexol: Contains six hydroxyl groups instead of four.

    Cyclopentane-1,2,3,4-tetraol: Similar hydroxyl group arrangement but with a five-membered ring.

Uniqueness

(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol is unique due to its combination of a cyclohexene ring and four hydroxyl groups, providing distinct chemical and biological properties. Its specific stereochemistry also allows for selective interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(1R,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6-/m1/s1

InChI Key

LRUBQXAKGXQBHA-JGWLITMVSA-N

Isomeric SMILES

C1=C[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)O

Canonical SMILES

C1=CC(C(C(C1O)O)O)O

Origin of Product

United States

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